![molecular formula C18H17N3O2S2 B1224370 2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)
2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole
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Overview
Description
2-(3-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole is a sulfonamide.
Scientific Research Applications
Antibacterial Properties
- Thiazole derivatives, including those with pyrrolidinone, thiazole, and pyrrole fragments, have shown significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli (Sapijanskaitė-Banevič et al., 2020).
- Thiazole-based pyrrolidine derivatives have been synthesized with notable antibacterial activities and evaluated for their minimal toxicity on healthy mammalian cells (Kocabaş et al., 2021).
Anticancer Activity
- Some thiazole derivatives, including those with pyridine moieties, have shown promising anticancer activity against various cancer cell lines (Gomha et al., 2015).
- Novel pyridine-thiazole hybrid molecules exhibited significant antiproliferative activity against various cancer cell lines, showing potential as anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibition
- Thiazole-based pyridine derivatives have been used as corrosion inhibitors for mild steel, showing high inhibition efficiency and suggesting their utility in protecting metal surfaces (Chaitra et al., 2016).
Miscellaneous Applications
- The compound has been studied for its potential as an adenosine receptor pharmacophore, suggesting applications in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).
- 2-Pyridylthiazole derivatives have been developed as ratiometric fluorescent sensors for Fe(III), indicating potential uses in chemical sensing technologies (Wang et al., 2016).
properties
Product Name |
2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole |
---|---|
Molecular Formula |
C18H17N3O2S2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-pyridin-3-yl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H17N3O2S2/c22-25(23,21-10-1-2-11-21)16-7-5-14(6-8-16)17-13-24-18(20-17)15-4-3-9-19-12-15/h3-9,12-13H,1-2,10-11H2 |
InChI Key |
LNGCCBILHXCZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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